Home > Products > Screening Compounds P87337 > (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride - 127126-20-9

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

Catalog Number: EVT-508514
CAS Number: 127126-20-9
Molecular Formula: C16H25ClFNO
Molecular Weight: 301.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is derived from the broader category of tetralin derivatives, which are cyclic compounds containing a fused benzene and cyclopentane ring. The synthesis of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride is often explored in studies investigating serotonin receptor interactions, particularly focusing on its efficacy and affinity for the 5-HT1A receptor subtype .

Synthesis Analysis

The synthesis of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride typically involves several key steps:

  1. Starting Material: The synthesis begins with 1,7-dihydroxynaphthalene, which serves as the precursor.
  2. Methylation: The compound undergoes methylation to introduce necessary functional groups.
  3. Reduction: A Birch reduction may be employed to modify the aromatic system, allowing for the introduction of the dipropylamino group.
  4. Fluorination: The introduction of the fluorine atom at the 5-position is achieved through electrophilic fluorination techniques.
  5. Hydrochloride Formation: The final step involves converting the base form into its hydrochloride salt to enhance solubility and stability.

The entire process typically spans several steps and may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Molecular Structure Analysis

The molecular formula for (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride is C16H24FNOC_{16}H_{24}FNO. The structure features:

  • Tetralin Core: A bicyclic structure that contributes to its biological activity.
  • Hydroxy Group: Located at the 8-position, this functional group plays a crucial role in receptor binding.
  • Dipropylamino Side Chain: This substituent enhances lipophilicity and receptor selectivity.

The stereochemistry of the compound is significant; the (R) configuration is associated with specific pharmacological effects at serotonin receptors .

Chemical Reactions Analysis

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride participates in various chemical reactions relevant to its pharmacological profile:

  1. Receptor Binding: It interacts with 5-HT1A receptors, where it can act as an agonist, leading to downstream signaling effects that influence neurotransmitter release.
  2. Metabolic Pathways: The compound may undergo metabolic transformations in vivo, including oxidation or conjugation reactions that affect its pharmacokinetics and pharmacodynamics.
  3. Analogs Development: Research often involves creating analogs to study structure-activity relationships and optimize therapeutic efficacy .
Mechanism of Action

The mechanism of action for (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride primarily involves its role as an agonist at the 5-HT1A serotonin receptor. Upon binding to this receptor:

  • It induces conformational changes that activate intracellular signaling pathways.
  • This activation leads to increased inhibition of adenylate cyclase activity, reducing cyclic adenosine monophosphate levels within cells.
  • The resultant effects include modulation of neurotransmitter release, which can influence mood, anxiety, and pain perception.

Research indicates that (R)-enantiomers exhibit full agonistic properties, while their (S)-counterparts may display partial agonistic or antagonistic behavior .

Physical and Chemical Properties Analysis

Key physical and chemical properties of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride include:

  • Molecular Weight: Approximately 273.37 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in water improves when converted to hydrochloride form.
  • Melting Point: Specific melting point data may vary based on purity but is typically in the range consistent with similar compounds.

These properties are crucial for determining appropriate formulations for research and potential therapeutic applications .

Applications

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride has several notable applications in scientific research:

  1. Pharmacological Studies: It serves as a model compound for studying serotonin receptor interactions and developing new antidepressants or anxiolytics.
  2. Pain Management Research: Its antinociceptive properties make it relevant in studies aimed at understanding pain pathways and developing analgesics.
  3. Neuroscience Investigations: Researchers utilize this compound to explore its effects on neurotransmitter systems and behavioral outcomes in animal models.
Introduction to (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin Hydrochloride

Historical Context and Discovery in Serotonergic Research

The discovery of (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride emerged during the 1990s as researchers sought to refine the structure-activity relationships of tetralin derivatives interacting with serotonin receptors. Initial work with racemic 5-fluoro-8-hydroxy-2-(dipropylamino)tetralin demonstrated intriguing pharmacological profiles, prompting the separation and individual evaluation of its enantiomers. Hillver and colleagues first described the synthesis and preliminary pharmacological characterization of this compound in 1990, noting the striking enantiomeric divergence in receptor activity [2] [9].

The pivotal advancement came when researchers systematically compared the (R) and (S) enantiomers, revealing that the (R)-configuration consistently produced full agonist responses at 5-HT1A receptors, while the (S)-enantiomer (designated UH-301) unexpectedly functioned as an antagonist [8] [9]. This enantiomeric dichotomy provided an unprecedented pharmacological toolset for dissecting 5-HT1A receptor mechanisms. The compound gained prominence in serotonergic research when subsequent studies in 1996 confirmed its stereospecific activity profile and superior receptor affinity compared to earlier tetralin derivatives [1]. Its development marked a crucial transition from non-selective aminotetralins to enantiomerically pure ligands with defined intrinsic activity, enabling more precise interrogation of 5-HT1A receptor function in the CNS.

Table 1: Key Historical Milestones in the Development of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin Hydrochloride

YearDevelopment MilestoneSignificance
1990Initial synthesis of racemic 5-fluoro-8-hydroxy-2-(dipropylamino)tetralinDiscovery of novel tetralin derivative with modified 5-HT1A activity
1990Resolution of enantiomers and identification of (S)-enantiomer (UH-301) as antagonistFirst demonstration of enantiomeric divergence in 5-HT1A functional activity
1991Confirmation of (R)-enantiomer's agonist properties in receptor binding and functional assaysEstablishment of (R)-enantiomer as a full 5-HT1A agonist
1996Comprehensive pharmacological characterization of (R)-enantiomer derivativesOptimization of ligand structure and confirmation of stereospecific efficacy

Structural Relationship to 8-OH-DPAT and Tetralin Derivatives

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride shares a fundamental tetralin (5,6,7,8-tetrahydronaphthalene) scaffold with 8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin), the prototypical 5-HT1A receptor agonist. Both compounds feature the critical 8-hydroxy group and dipropylaminoethyl moiety essential for 5-HT1A receptor affinity. The defining structural distinction lies in the fluorine substitution at the C5 position of the aromatic ring, strategically positioned ortho to the phenolic hydroxyl group [1] [5]. This bioisosteric modification significantly alters the electronic properties of the aromatic system without substantially increasing molecular bulk, thereby modulating receptor interaction dynamics while maintaining favorable ligand properties.

The molecular configuration of the chiral center at C2 represents another critical structural aspect. In the (R)-enantiomer, the absolute stereochemistry determines the spatial orientation of the dipropylamino side chain relative to the tetralin ring system, enabling optimal interaction with the 5-HT1A receptor's binding pocket. This stereospecific complementarity contrasts with the (S)-configuration, which exhibits distinct binding modes resulting in antagonist properties [1] [10]. The hydrochloride salt formation at the tertiary amine enhances water solubility and bioavailability, facilitating in vitro and in vivo pharmacological studies. Molecular modeling reveals that the C5 fluorine substitution enhances hydrophobic interactions within a subpocket of the 5-HT1A receptor binding site while minimally perturbing the hydrogen-bonding network involving the C8 hydroxyl group, explaining the compound's enhanced affinity compared to non-fluorinated analogs [1] [6].

Table 2: Structural Comparison of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin Hydrochloride with Related Tetralin Derivatives

CompoundR5 SubstituentC2 ConfigurationRelative 5-HT1A AffinityIntrinsic Activity
8-OH-DPATHRacemic1.0 (Reference)Full agonist
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralinFR2-5 fold higherFull agonist
(S)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin (UH-301)FSComparableAntagonist
(R)-8-Hydroxy-2-(dipropylamino)tetralinHRModerateFull agonist
(R)-8-Acetyl-2-(dipropylamino)tetralin (LY-41)COCH₃RReducedPartial agonist

Significance in 5-HT1A Receptor Pharmacology

The significance of (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride in 5-HT1A receptor pharmacology stems from its exceptional stereoselectivity, high binding affinity (Ki ≈ 13.5 nM), and consistent full agonist efficacy across diverse experimental systems [1] [10]. Unlike non-selective agonists such as 8-OH-DPAT—which later was discovered to exhibit activity at 5-HT7 receptors and serotonin transporter proteins—this fluorinated derivative demonstrates enhanced selectivity for 5-HT1A receptors, particularly when the optimal (R)-configuration is employed [6]. This selectivity profile renders it invaluable for discriminating 5-HT1A-mediated responses from those modulated by other serotonin receptor subtypes in complex biological systems.

Functionally, the compound robustly activates canonical 5-HT1A receptor signaling pathways. It potently inhibits forskolin-stimulated cAMP accumulation in cells expressing recombinant rat 5-HT1A receptors, demonstrating its efficacy in modulating this primary intracellular signaling cascade [1] [8]. Furthermore, electrophysiological studies indicate that (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride effectively hyperpolarizes serotoninergic neurons in the dorsal raphe nucleus through somatodendritic 5-HT1A autoreceptor activation, paralleling the effects observed with 8-OH-DPAT but with greater potency [1]. Its ability to penetrate the blood-brain barrier facilitates the study of centrally-mediated behaviors, including the induction of characteristic serotonin behavioral syndrome components (flat body posture, forepaw treading) in rodents and hypothermic responses, all of which are selectively blocked by 5-HT1A antagonists like its S-enantiomer counterpart, UH-301 [8] [9].

Recent research has illuminated another dimension of the compound's significance through its role in investigating receptor coexpression and heterodimerization. The 5-HT1A receptors frequently colocalize with 5-HT7 receptors in corticolimbic regions, forming functionally interacting complexes. The fluorinated tetralin derivative's selective activation of 5-HT1A within these complexes modulates downstream signaling pathways differently than non-selective agonists, providing crucial insights into receptor crosstalk mechanisms potentially relevant to cognitive processing and affective regulation [7]. This application underscores the compound's ongoing utility in elucidating sophisticated aspects of serotonin receptor neurobiology beyond simple receptor activation.

Table 3: Pharmacological Profile of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin Hydrochloride at 5-HT1A Receptors

Pharmacological ParameterExperimental SystemResultSignificance
Receptor Binding Affinity (Ki)Rat brain membranes13.5 nMHigh affinity ligand comparable to 8-OH-DPAT
Inhibition of cAMP ProductionGH4ZD10 cells expressing rat 5-HT1A receptorsIC₅₀ ~ 20 nMFull agonist efficacy in canonical signaling
Inhibition of 5-HT Neuronal FiringDorsal raphe nucleus recordings>90% suppression at 100 μg/kg i.v.Potent autoreceptor agonist
Induction of Serotonin Behavioral SyndromeReserpine-pretreated ratsFull syndrome inductionCentral nervous system penetration and postsynaptic activity
Hypothermic ResponseIn vivo rat modelsSignificant dose-dependent decreaseBioavailability and functional engagement of central 5-HT1A receptors

Properties

CAS Number

127126-20-9

Product Name

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

IUPAC Name

(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

Molecular Formula

C16H25ClFNO

Molecular Weight

301.83 g/mol

InChI

InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H/t12-;/m1./s1

InChI Key

FKUVCCNCUAFKAH-UTONKHPSSA-N

SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl

Canonical SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.